molecular formula C17H15NO B6208877 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2703781-12-6

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No. B6208877
CAS RN: 2703781-12-6
M. Wt: 249.3
InChI Key:
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Description

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile, also known as 6-NOC, is a chemical compound with a unique structure and an array of potential industrial, medical, and research applications. It is a member of the oxaspiroheptane family, a group of compounds with ring-shaped molecules that have a wide range of applications. 6-NOC is a colorless solid that has a melting point of 145-147°C and a boiling point of 255-256°C. It is insoluble in water but soluble in organic solvents. 6-NOC is a versatile compound with a wide range of potential applications in industry, research, and medicine.

Scientific Research Applications

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has a variety of applications in scientific research. It is a useful chemical for studying the structure and reactivity of organic compounds. It is also used in the synthesis of other compounds, such as 2-oxaspiro[3.3]hept-2-ene, which has potential applications in drug discovery. This compound has also been used in the synthesis of other compounds, such as 2-oxaspiro[3.3]hept-2-ene, which has potential applications in drug discovery. Additionally, this compound can be used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons, which can be used in the study of organic chemistry.

Mechanism of Action

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a versatile compound with a wide range of potential applications in industry, research, and medicine. The mechanism of action of this compound depends on the application. In organic synthesis, this compound can act as a catalyst or a reactant in a reaction. In drug discovery, this compound can act as a substrate or an inhibitor in a biochemical reaction. In medical applications, this compound can act as a drug or a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the application. In organic synthesis, this compound can act as a catalyst or a reactant in a reaction. In drug discovery, this compound can act as a substrate or an inhibitor in a biochemical reaction. In medical applications, this compound can act as a drug or a therapeutic agent. This compound has been used in the synthesis of other compounds, such as 2-oxaspiro[3.3]hept-2-ene, which has potential applications in drug discovery. Additionally, this compound has been used in the synthesis of other compounds, such as polycyclic aromatic hydrocarbons, which can be used in the study of organic chemistry.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile in lab experiments include its low cost, its versatility, and its wide range of potential applications. The main limitation of using this compound in lab experiments is that it is toxic and should be handled with caution. Additionally, this compound is insoluble in water, so it must be handled in an organic solvent.

Future Directions

The potential future directions for 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile research include:
1. Developing new methods for synthesizing this compound.
2. Investigating the potential applications of this compound in drug discovery and medical applications.
3. Developing new methods for using this compound in organic synthesis.
4. Investigating the potential applications of this compound in industrial processes.
5. Investigating the potential applications of this compound in the study of organic chemistry.
6. Investigating the potential applications of this compound in the study of biochemistry and physiology.
7. Investigating the potential applications of this compound in environmental science.
8. Investigating the potential applications of this compound in material science.
9. Investigating the potential applications of this compound in nanotechnology.
10. Investigating the potential applications of this compound in food science.

Synthesis Methods

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized in several ways. One of the most common methods is the reaction of naphthalene and 2-oxaspiro[3.3]heptane in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a solvent, such as dichloromethane, at room temperature. The reaction produces this compound and sodium chloride as by-products. Other methods for synthesizing this compound include the reaction of naphthalene and 2-oxaspiro[3.3]heptane in the presence of a palladium catalyst, and the reaction of 2-oxaspiro[3.3]heptane and naphthalene diimide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of naphthalene-2-carbaldehyde with malononitrile in the presence of ammonium acetate to form 2-(naphthalen-2-yl)-2-oxoacetonitrile. This intermediate is then reacted with cyclohexanone in the presence of piperidine to form 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile.", "Starting Materials": [ "Naphthalene-2-carbaldehyde", "Malononitrile", "Ammonium acetate", "Cyclohexanone", "Piperidine" ], "Reaction": [ "Step 1: React naphthalene-2-carbaldehyde with malononitrile in the presence of ammonium acetate to form 2-(naphthalen-2-yl)-2-oxoacetonitrile.", "Step 2: React 2-(naphthalen-2-yl)-2-oxoacetonitrile with cyclohexanone in the presence of piperidine to form 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile." ] }

CAS RN

2703781-12-6

Molecular Formula

C17H15NO

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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